6-(aminomethyl)-N-methylpyridine-2-carboxamide
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Overview
Description
6-(aminomethyl)-N-methylpyridine-2-carboxamide is an organic compound with a pyridine ring substituted with an aminomethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Carboxamide Formation: The carboxamide group can be introduced by reacting the aminomethylated pyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-(aminomethyl)-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)pyridine: Similar structure but lacks the carboxamide group.
N-methylpyridine-2-carboxamide: Similar structure but lacks the aminomethyl group.
6-(aminomethyl)pyridine-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group .
Uniqueness
6-(aminomethyl)-N-methylpyridine-2-carboxamide is unique due to the presence of both the aminomethyl and carboxamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-(aminomethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,5,9H2,1H3,(H,10,12) |
InChI Key |
KBDFIVCMGSSVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
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